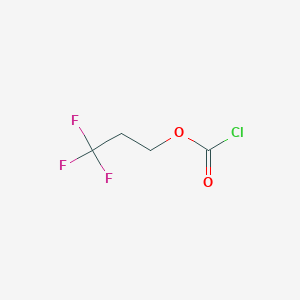
3,3,3-Trifluoropropyl chloroformate
Overview
Description
3,3,3-Trifluoropropyl chloroformate is a useful research compound. Its molecular formula is C4H4ClF3O2 and its molecular weight is 176.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
3,3,3-Trifluoropropyl Chloroformate is a reactive compound that can interact with its targets through nucleophilic substitution reactions . The chloroformate group is electrophilic and can be attacked by nucleophiles, leading to the formation of carbamates and release of a chloride ion .
Action Environment
Environmental factors such as pH and temperature can influence the reactivity of this compound . For example, its reactivity might be enhanced under acidic conditions . Additionally, it should be noted that this compound is sensitive to moisture and should be stored under dry conditions .
Biochemical Analysis
Biochemical Properties
3,3,3-Trifluoropropyl chloroformate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. This compound is known to react with amino groups in proteins, leading to the formation of stable carbamate derivatives. The interaction with enzymes such as acetylcholinesterase and butyrylcholinesterase results in the inhibition of their activity, which can be utilized in studying enzyme kinetics and mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to the accumulation of acetylcholine in synaptic clefts, altering neurotransmission and impacting neuronal function . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It forms stable carbamate derivatives with amino groups in proteins, leading to enzyme inhibition or activation. The binding interactions with enzymes such as acetylcholinesterase involve the formation of a covalent bond between the carbamate group and the serine residue in the enzyme’s active site . This modification prevents the enzyme from hydrolyzing acetylcholine, resulting in prolonged neurotransmitter activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It is known to degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes without causing significant toxicity. At high doses, it can induce toxic effects such as oxidative stress, inflammation, and cell death . The threshold effects observed in these studies highlight the importance of dose optimization in experimental settings to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the inhibition of acetylcholinesterase by this compound affects the metabolism of acetylcholine, leading to its accumulation in synaptic clefts . Additionally, this compound can modulate the activity of other enzymes involved in oxidative stress and detoxification pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the covalent modification of proteins by this compound can direct them to specific subcellular locations, influencing their activity and function. The localization of this compound within organelles such as mitochondria and endoplasmic reticulum can impact cellular metabolism and signaling pathways .
Properties
IUPAC Name |
3,3,3-trifluoropropyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c5-3(9)10-2-1-4(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKQPRLYVOPVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


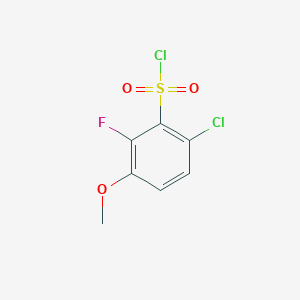
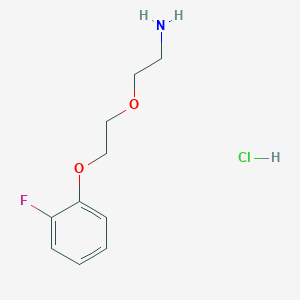
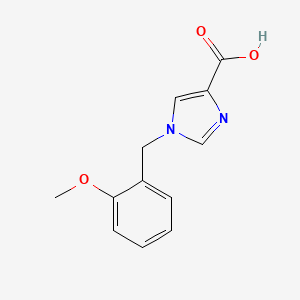
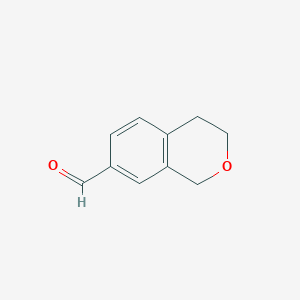
![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)
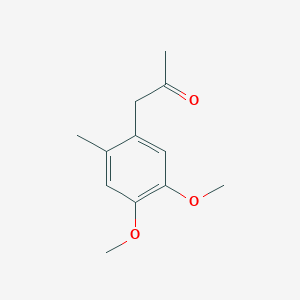
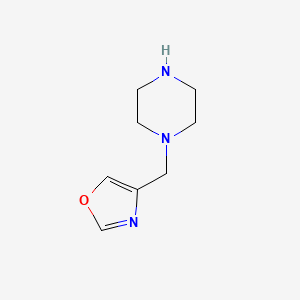

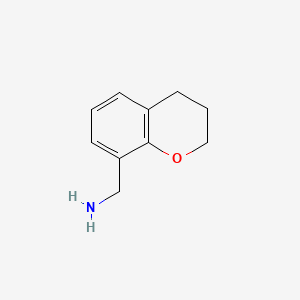
![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)

![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)
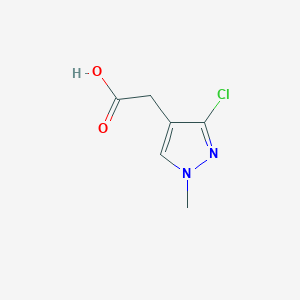
![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)
